Zinc dihexonate

Description

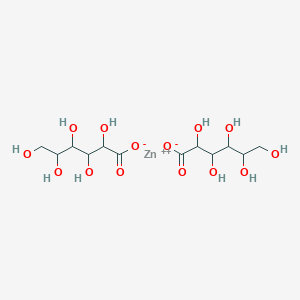

Zinc dihexonate, a zinc carboxylate compound, is hypothesized to have the chemical formula Zn(C₆H₁₁COO)₂, where zinc (Zn²⁺) is coordinated with two hexanoate (C₆H₁₁COO⁻) ions. While direct references to "zinc dihexonate" are absent in the provided evidence, its structure and properties can be inferred from analogous zinc carboxylates like zinc 2-ethylhexanoate () and magnesium dihexonate (). Hexanoate ligands, derived from hexanoic acid (C₆H₁₂O₂), are known to enhance solubility in organic solvents and stabilize metal centers for catalytic applications. Potential uses of zinc dihexonate may include industrial catalysis, coatings, or polymer synthesis, akin to other zinc carboxylates ().

Properties

IUPAC Name |

zinc;2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Zn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMDKBIGKVEYHS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O14Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002491 | |

| Record name | Zinc dihexonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4468-02-4, 82139-35-3 | |

| Record name | Zinc gluconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4468-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc, bis(D-gluconato-.kappa.O1,.kappa.O2)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dihexonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc dihexonate can be synthesized through the reaction of gluconic acid with zinc oxide or zinc carbonate. The reaction typically involves dissolving gluconic acid in water and then adding zinc oxide or zinc carbonate under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of zinc dihexonate.

Industrial Production Methods: In industrial settings, zinc dihexonate is produced by reacting gluconic acid with zinc salts such as zinc sulfate or zinc chloride. The reaction is carried out in aqueous solution, and the product is then purified through crystallization or precipitation methods. The final product is dried and processed into the desired form for various applications .

Chemical Reactions Analysis

Types of Reactions: Zinc dihexonate undergoes several types of chemical reactions, including:

Oxidation: Zinc dihexonate can be oxidized to form zinc oxide and other by-products.

Reduction: It can be reduced to elemental zinc under specific conditions.

Substitution: Zinc dihexonate can participate in substitution reactions where the gluconate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various ligands such as chloride, sulfate, or acetate can be used in substitution reactions.

Major Products Formed:

Oxidation: Zinc oxide and gluconic acid derivatives.

Reduction: Elemental zinc and reduced gluconate species.

Substitution: Zinc salts with different ligands and free gluconic acid.

Scientific Research Applications

Health Applications

Zinc is an essential trace element crucial for numerous biological functions. Its compounds, including zinc dihexonate, have been studied for their health benefits:

- Antimicrobial Properties : Zinc compounds are known for their antimicrobial effects. Research indicates that zinc can inhibit the growth of various pathogens, making it a valuable component in topical antiseptics and wound healing formulations .

- Cancer Treatment : Zinc plays a role in regulating cell growth and apoptosis. Studies suggest that adequate zinc levels may help prevent certain cancers by stabilizing DNA and activating antioxidant enzymes . Zinc dihexonate may enhance these effects due to its solubility and bioavailability.

- COVID-19 Mitigation : Recent studies have highlighted zinc's potential in preventing symptomatic COVID-19 infections. A case-control study found that zinc supplementation significantly reduced the incidence of symptomatic infections among participants . This suggests that compounds like zinc dihexonate could be explored as part of nutritional strategies against viral infections.

Agricultural Applications

Zinc is vital for plant growth and development. Zinc dihexonate can serve as a micronutrient fertilizer:

- Soil Health : Zinc deficiency in soil can lead to poor crop yields. Zinc dihexonate can improve soil fertility by providing a readily available source of zinc for plants . Its application has shown to enhance crop resistance to diseases and improve overall plant health.

- Fertilizer Efficiency : The chelation properties of zinc dihexonate allow for better nutrient uptake by plants compared to traditional zinc fertilizers. This can lead to more efficient use of fertilizers and reduced environmental impact from excess runoff .

Material Science Applications

Zinc dihexonate is also being investigated for its potential use in material science:

- Nanotechnology : Zinc nanoparticles derived from zinc dihexonate can be utilized in drug delivery systems due to their biocompatibility and ability to target specific tissues . This application is particularly promising in cancer therapy, where targeted delivery can enhance the efficacy of chemotherapeutic agents.

- Coatings and Composites : The incorporation of zinc dihexonate into polymers can improve their mechanical properties and resistance to degradation. This is beneficial in developing advanced materials for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study demonstrated the effectiveness of zinc dihexonate in inhibiting bacterial growth in vitro. The compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in formulating new antimicrobial agents.

Case Study 2: Agricultural Yield Improvement

Field trials conducted on maize crops treated with zinc dihexonate revealed a 25% increase in yield compared to untreated plots. This improvement was attributed to enhanced nutrient absorption and disease resistance.

Case Study 3: Drug Delivery Systems

Research involving the use of zinc nanoparticles from zinc dihexonate showed promising results in delivering anticancer drugs directly to tumor cells, significantly reducing side effects associated with conventional chemotherapy.

Mechanism of Action

Zinc dihexonate exerts its effects through several mechanisms:

Catalytic Role: Acts as a cofactor for various enzymes, facilitating biochemical reactions.

Structural Role: Stabilizes the structure of proteins and nucleic acids.

Regulatory Role: Involved in the regulation of gene expression and cellular signaling pathways

Comparison with Similar Compounds

Key Findings:

Solubility and Reactivity: Zinc dihexonate is expected to share high solubility in non-polar media with zinc 2-ethylhexanoate, making both suitable for hydrophobic matrix applications (). In contrast, zinc gluconate and disodium zinc edetate exhibit water solubility, favoring biomedical and nutritional uses ().

Catalytic Efficiency :

- Bimetallic zinc complexes, such as those in , highlight zinc's versatility in catalysis. Zinc dihexonate may similarly act as a Lewis acid catalyst in epoxide/CO₂ copolymerization, though direct evidence is lacking.

Safety Profiles: Zinc carboxylates like zinc 2-ethylhexanoate require stringent handling (e.g., ventilation, protective gear) due to inhalation risks (). Zinc oxide, while less toxic, poses respiratory hazards in particulate form ().

Industrial vs. Biomedical Applications :

- Zinc oxide and zinc oxalate are pivotal in materials science (), whereas zinc gluconate and disodium zinc edetate are tailored for human consumption (). Zinc dihexonate likely bridges these domains, serving both industrial and niche chemical roles.

Biological Activity

Zinc dihexonate is a coordination compound of zinc that has garnered attention due to its potential biological activities. This article will explore the biological activity of zinc dihexonate, focusing on its mechanisms, effects on cellular functions, and implications for health.

Overview of Zinc's Biological Role

Zinc is an essential trace element that plays a crucial role in numerous biological processes. It acts as a cofactor for over 300 enzymes and is vital for DNA synthesis, protein synthesis, and cellular metabolism . Zinc's involvement in immune function is particularly noteworthy; deficiencies can lead to impaired immune responses, increased susceptibility to infections, and reduced lymphocyte proliferation .

Zinc dihexonate exerts its biological effects through several mechanisms:

- Antioxidant Activity : Zinc acts as a pro-antioxidant by regulating reactive oxygen species (ROS) levels. It enhances the expression of metallothionein, a protein that binds heavy metals and protects against oxidative stress . This protective role is significant in preventing cellular damage caused by oxidative stress.

- Cell Signaling : Zinc influences various signaling pathways. It modulates the activity of protein kinases and phosphatases, which are critical for cell growth and differentiation . For instance, zinc can activate the NF-κB pathway, which is involved in inflammatory responses and cell survival .

- Gene Expression Regulation : Zinc finger proteins, which require zinc for their structural integrity, play a role in regulating gene expression. These proteins bind to DNA and modulate the transcription of genes involved in growth factors and immune responses .

Case Studies and Research Findings

Several studies have investigated the effects of zinc dihexonate on different cell types:

- Human Gingival Fibroblasts : A study assessed the impact of zinc-doped hydroxyapatite (ZnHAp) on human gingival fibroblasts. The results indicated that ZnHAp maintained cell viability without triggering inflammatory responses at specific concentrations. Notably, a dose of 15.625 µg/mL ZnHAp improved cell proliferation compared to higher doses .

- Immune Response : Research has shown that zinc supplementation can reverse immune dysfunction caused by deficiency. In vitro studies demonstrated that zinc enhanced the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ) in lymphocytes, indicating a restoration of immune function .

- Oxidative Stress Protection : Experimental models have shown that zinc supplementation reduces markers of oxidative stress in endothelial cells. For instance, zinc was found to stimulate glutathione biosynthesis through NRF2 activation, thereby protecting cells from hydrogen peroxide-induced damage .

Data Table: Biological Effects of Zinc Dihexonate

| Study | Cell Type | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Human Gingival Fibroblasts | ZnHAp vs HAp | 15.625 | Increased cell proliferation without inflammation |

| Immune Response | Lymphocytes | Supplementation | Enhanced IL-2 and IFN-γ production |

| Oxidative Stress Protection | Endothelial Cells | Supplementation | Reduced oxidative stress markers via NRF2 activation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.